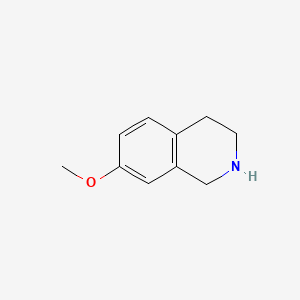

7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and have significant pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . This reaction can be optimized by using different aldehydes and reaction conditions to yield various substituted tetrahydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that improve atom economy, selectivity, and yield . These methods are designed to be environmentally friendly and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Substitution: Substitution reactions can be performed using nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄, NaBH₄), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .

Scientific Research Applications

Pharmaceutical Development

7-MTHIQ has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for developing drugs aimed at conditions such as:

- Alzheimer's Disease : Research indicates that 7-MTHIQ may protect neurons from oxidative stress and inflammation, which are critical factors in neurodegeneration.

- Parkinson's Disease : Studies suggest that the compound may help mitigate dopaminergic neuron loss.

Case Study Example : A study demonstrated that 7-MTHIQ exhibits neuroprotective effects by inhibiting the activity of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases .

Neuroprotective Studies

The compound has been extensively studied for its neuroprotective properties. It has shown promise in:

- Reducing Oxidative Stress : 7-MTHIQ has been shown to attenuate nitric oxide and reactive oxygen species generation in activated microglial cells.

- Anti-inflammatory Effects : In models of lipopolysaccharide-induced acute lung injury, it exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory mediators .

Data Table: Neuroprotective Effects of 7-MTHIQ

| Study Type | Outcome | Reference |

|---|---|---|

| In vitro studies | Reduced oxidative stress | |

| Animal models (LPS-induced) | Decreased inflammation | |

| Neurodegenerative disease models | Improved neuronal survival |

Natural Product Synthesis

7-MTHIQ serves as a valuable intermediate in synthesizing other bioactive compounds. Its unique methoxy substitution enhances its reactivity and selectivity in chemical reactions.

- Synthesis of Alkaloids : It is utilized as a precursor for various alkaloids and bioactive molecules.

- Enhancing Natural Product Chemistry : The compound's structure allows for the efficient synthesis of complex natural products.

Analytical Chemistry

In analytical chemistry, 7-MTHIQ is employed in various techniques to detect and quantify related substances in complex mixtures.

- Chromatography Applications : It aids in the separation and analysis of complex biological samples.

- Spectroscopic Techniques : The compound's unique spectral properties make it suitable for use in spectroscopic analyses.

Behavioral Research

Behavioral studies involving 7-MTHIQ have provided insights into its psychoactive properties.

- Animal Behavior Studies : Research has assessed the effects of 7-MTHIQ on behavior, indicating potential therapeutic benefits for mood disorders.

- Mechanistic Insights : It has been shown to modulate neurotransmitter systems involved in mood regulation.

Data Table: Behavioral Effects of 7-MTHIQ

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it can modulate the glutamatergic system, which plays a role in its anti-addictive properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline include:

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline derivatives with various substitutions .

Uniqueness

What sets this compound apart is its specific methoxy substitution, which can influence its biological activity and pharmacological properties. This unique substitution pattern can enhance its neuroprotective and anti-inflammatory effects compared to other tetrahydroisoquinoline derivatives .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

7-MTHIQ exhibits a range of biochemical interactions that underline its biological activity. Notably, it has been implicated in various cellular processes and signaling pathways:

- Anti-inflammatory Effects : In models of lipopolysaccharide-induced acute lung injury, 7-MTHIQ demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

- Neuroprotective Effects : The compound has shown potential in protecting against neurodegenerative diseases by modulating oxidative stress and inflammation. It attenuates nitric oxide and reactive oxygen species generation in activated microglial cells .

The mechanisms through which 7-MTHIQ exerts its biological effects are multifaceted:

- Enzyme Interaction : It inhibits monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, contributing to its neuroprotective effects.

- Receptor Modulation : Research indicates that 7-MTHIQ acts as an antagonist at the orexin 1 (OX1) receptor, which has implications for treating conditions such as drug addiction .

- Cell Signaling Pathways : The compound influences various signaling pathways, including those related to inflammation and neuronal survival. It has been shown to activate c-Jun N-terminal kinase (JNK), which is involved in cellular stress responses.

Table 1: Summary of Biological Activities of 7-MTHIQ

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of 7-MTHIQ found that it significantly reduced neuronal cell death in models of oxidative stress. The compound was administered to cultured neurons exposed to toxic agents, resulting in a marked decrease in cell death rates compared to control groups. This suggests a potential role for 7-MTHIQ in developing therapies for neurodegenerative disorders such as Alzheimer's disease .

Applications in Medicinal Chemistry

The diverse biological activities of 7-MTHIQ make it a promising candidate for further research and development:

- Therapeutic Potential : Its anti-inflammatory and neuroprotective properties suggest potential applications in treating neurodegenerative diseases and inflammatory conditions .

- Drug Development : The compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities. Variations in the tetrahydroisoquinoline structure can lead to compounds with specific pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehyde and methylsulfonyl-substituted amines. Key steps include:

- Condensation : Using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with bases (e.g., iPr2EtN) in DMF .

- Cyclization : POCl3 in toluene followed by reduction with NaBH4 in methanol to form the tetrahydroisoquinoline core .

- Functionalization : Alkylation or sulfonylation at the 2-position using alkyl halides or methylsulfonyl chloride under basic conditions (K2CO3>/DMF) .

Table 1: Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl3, toluene, 80°C | 75–85 | |

| Reduction | NaBH4, MeOH, 0°C | 90 | |

| Sulfonylation | CH3SO2Cl, K2CO3>, DMF | 70 |

Q. How is structural confirmation of this compound achieved?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming substituent positions. For example, the methoxy group at C7 appears as a singlet (~δ 3.8 ppm), while the methylsulfonyl group at C2 shows characteristic splitting patterns .

- Mass Spectrometry (HRMS) : Used to verify molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> for C11H15NO3S: m/z 242.0952) .

- IR Spectroscopy : Peaks at ~1630 cm<sup>−1</sup> confirm carbonyl groups in intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation/sulfonylation of the tetrahydroisoquinoline core be addressed?

Methodological Answer: Regioselectivity at the 2-position is influenced by:

- Steric Effects : Bulky bases (e.g., iPr2EtN) favor attack at less hindered positions .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd) can direct substitution via π-orbital interactions .

- Temperature Control : Lower temperatures (−20°C) reduce side reactions during sulfonylation .

Data Contradiction Note:

Conflicting yields (e.g., 70% in vs. 85% in for similar steps) may arise from purity of starting materials or solvent drying protocols.

Q. What strategies optimize biological activity in 7-Methoxy-THIQ derivatives for anticancer applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modifications at C2 (e.g., methylsulfonyl vs. benzyl groups) impact receptor binding. Methylsulfonyl derivatives show enhanced antitumor activity in murine colorectal cancer models .

- Pharmacophore Modeling : Rigidification of the tetrahydroisoquinoline core improves affinity for opioid receptors .

- In Vivo Testing : Dose optimization (e.g., 10–50 mg/kg in mice) balances efficacy and toxicity .

Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | IC50 (µM) | Model System | Reference |

|---|---|---|---|---|

| 7-MeO-2-SO2Me-THIQ | Opioid Receptor | 0.45 | In vitro binding assay | |

| 6,7-DiMeO-THIQ | DPP-IV | 1.2 | Enzyme inhibition assay |

Q. How are analytical methods validated for purity assessment of 7-Methoxy-THIQ in pharmacokinetic studies?

Methodological Answer:

- HPLC-UV/HRMS : A C18 column with isocratic elution (acetonitrile:water, 60:40) resolves THIQ derivatives. Validation parameters include:

- Stability Testing : Acidic conditions (pH 3–5) prevent degradation during storage .

Q. What mechanisms explain contradictory biological data between in vitro and in vivo models?

Methodological Answer: Discrepancies arise from:

- Metabolic Instability : Hepatic oxidation of the methoxy group reduces bioavailability .

- Protein Binding : High plasma protein binding (>90%) lowers free drug concentration .

- Species-Specific Differences : Murine CYP450 isoforms metabolize THIQs faster than human isoforms .

Mitigation Strategies :

- Prodrug design (e.g., acetylated methoxy groups) improves metabolic stability .

- Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life .

Q. How can enantiomeric purity of chiral THIQ derivatives be ensured during synthesis?

Methodological Answer:

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLFSXCUJYFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329096 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43207-78-9 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.